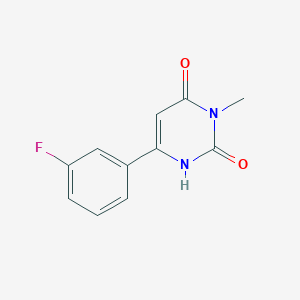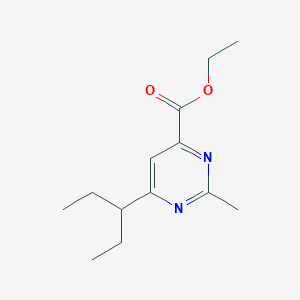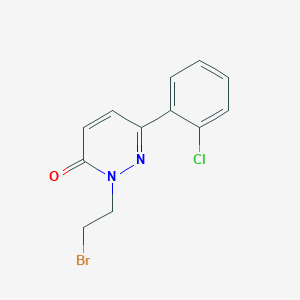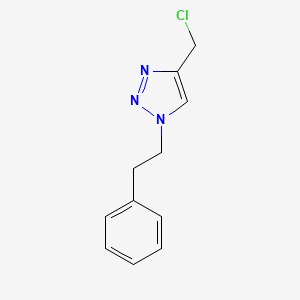
4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole
説明
4-(Chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole, otherwise known as CMPT, is a heterocyclic compound that has a wide range of applications in the scientific community. It is an organic compound with a molecular formula of C11H10ClN3. CMPT is a highly versatile compound, which can be used as a building block for various organic synthesis reactions, and has been studied for its potential applications in medicinal chemistry, drug design, and materials science.
科学的研究の応用
CMPT has been used in a wide range of scientific research applications, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, CMPT has been used as a building block for the synthesis of novel drugs and for the design of new drug candidates. In drug design, CMPT has been used to create new compounds with potential therapeutic applications. In materials science, CMPT has been used to create new materials with improved properties.
作用機序
The mechanism of action of CMPT is not fully understood. However, it is thought to act as a chelator, binding to metal ions and forming complexes that can be used in various applications. It has also been suggested that CMPT may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPT are not well understood. However, research suggests that CMPT may have anti-inflammatory and anti-cancer properties. In addition, CMPT has been shown to reduce the levels of certain biomarkers associated with inflammation and cancer, such as TNF-α and NF-κB.
実験室実験の利点と制限
CMPT has several advantages for lab experiments. It is a highly versatile compound, which can be used as a building block for various organic synthesis reactions. It is also a relatively stable compound, making it suitable for long-term storage. Furthermore, CMPT is relatively non-toxic, making it safe to use in laboratory experiments.
However, CMPT also has some limitations for laboratory experiments. It is a relatively expensive compound, which may limit its use in some experiments. In addition, CMPT is a highly reactive compound, which can cause unwanted side reactions in some experiments.
将来の方向性
The potential future applications of CMPT are numerous. In the field of medicinal chemistry, CMPT could be used to develop new drugs and drug candidates. In materials science, CMPT could be used to create new materials with improved properties. In drug design, CMPT could be used to create new compounds with potential therapeutic applications. In addition, CMPT could be used to create new catalysts and other chemical intermediates for use in various organic synthesis reactions. Finally, CMPT could be used to create new chelating agents, which could be used to bind metal ions and create complexes with potential applications in a variety of fields.
特性
IUPAC Name |
4-(chloromethyl)-1-(2-phenylethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-8-11-9-15(14-13-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCCUBMGEKATKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




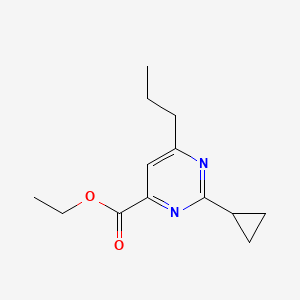
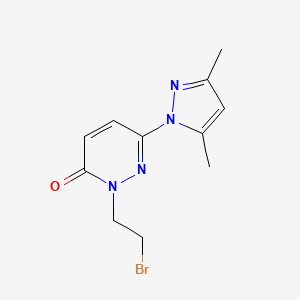
![6-[(4-Bromophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491534.png)
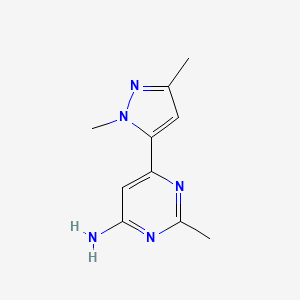
![3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491536.png)

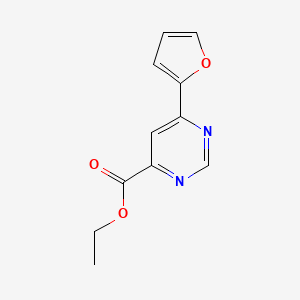

![3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1491543.png)

